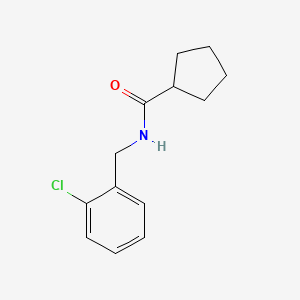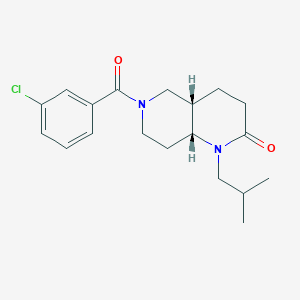
N-(2-chlorobenzyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)cyclopentanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound, also known as CCPA, has been found to have a wide range of potential applications in various fields of study. In
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)cyclopentanecarboxamide has been found to have potential applications in various fields of scientific research. It has been studied for its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential as a tool for studying the role of dopamine receptors in the brain.
Mecanismo De Acción
N-(2-chlorobenzyl)cyclopentanecarboxamide acts as a selective agonist for the dopamine D1 receptor. It has been found to increase the activity of the D1 receptor and has been shown to have a positive effect on dopamine-mediated signaling pathways in the brain. This mechanism of action has been studied for its potential in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to an increase in cognitive function and memory. This compound has also been found to have a positive effect on the regulation of blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-chlorobenzyl)cyclopentanecarboxamide is its selectivity for the dopamine D1 receptor. This selectivity makes it a useful tool for studying the role of dopamine receptors in the brain. However, one of the limitations of this compound is its potential toxicity at high doses. Careful dosing and monitoring are required when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-chlorobenzyl)cyclopentanecarboxamide. One potential area of research is the development of this compound-based therapeutics for the treatment of neurological disorders. Another area of research is the study of the role of dopamine receptors in the brain and the potential use of this compound as a tool for studying these receptors. Additionally, further studies are needed to better understand the potential toxicity of this compound and to develop safe dosing protocols for lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has a wide range of potential applications in scientific research. Its selectivity for the dopamine D1 receptor makes it a useful tool for studying the role of dopamine receptors in the brain. Further research is needed to fully understand the potential applications and limitations of this compound.
Métodos De Síntesis
N-(2-chlorobenzyl)cyclopentanecarboxamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzylamine and cyclopentanone. The reaction is carried out in the presence of a catalyst and results in the formation of this compound.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-12-8-4-3-7-11(12)9-15-13(16)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBMRDSPXAAFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-chloro-6-ethoxyphenoxy}acetic acid oxalate](/img/structure/B5356442.png)
![N-(4-{N-[(2,6-dichlorophenyl)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5356443.png)
![N-phenyl-4-{[(pyridin-3-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5356450.png)
![ethyl N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-beta-alaninate oxalate](/img/structure/B5356456.png)
![3-[2-oxo-2-(3-propylmorpholin-4-yl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5356461.png)
![2-{1-[1-(1-methyl-1H-imidazol-2-yl)butyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5356473.png)
![5-benzyl-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5356478.png)
![2-(2-phenylvinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5356492.png)
![2-(1H-benzimidazol-2-yl)-3-{3-methoxy-4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5356499.png)
![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5356507.png)
![N-(2,4-dimethylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5356513.png)

![(4aR*,8aR*)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5356523.png)
![N-[3-(benzyloxy)benzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5356534.png)
